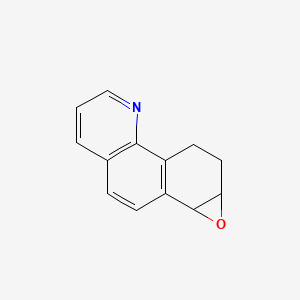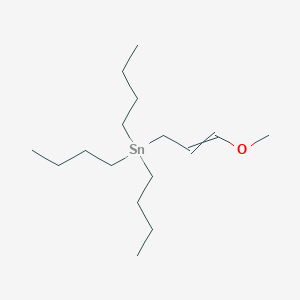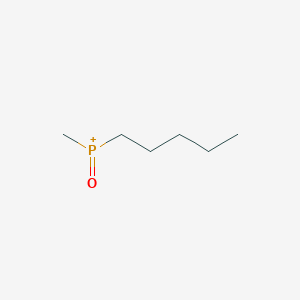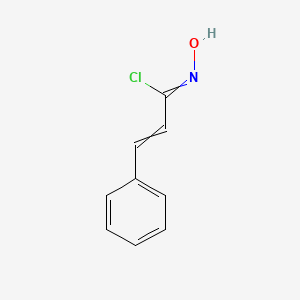![molecular formula C10H12O2 B14317415 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one CAS No. 113540-75-3](/img/structure/B14317415.png)
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a furan ring and a cyclohexene ring, with two methyl groups attached at the 4 and 7 positions. The presence of the oxaspiro structure imparts distinct chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one can be achieved through a visible-light-induced intermolecular dearomative cyclization of furans. This method involves the use of a fac-Ir(ppy)3 catalyst to facilitate the cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, light intensity, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one exerts its effects involves its ability to participate in radical cyclization reactions. The spirocyclic structure allows for the formation of stable intermediates, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decan-2-one
Uniqueness
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 4 and 7 positions. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The ability to undergo visible-light-induced dearomative cyclization further distinguishes it from other spirocyclic compounds .
Properties
CAS No. |
113540-75-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4,8-dimethyl-1-oxaspiro[4.4]nona-3,8-dien-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-10(6-7)8(2)5-9(11)12-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ANSSZUMSCGJCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CC1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)



![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
